

Spectroscopic Profile of 1-Methyl-2-phenylindole: A Technical Guide

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Compound of Interest

Compound Name: **1-Methyl-2-phenylindole**

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Introduction

1-Methyl-2-phenylindole is a heterocyclic aromatic compound that serves as a crucial building block in the synthesis of various biologically active molecules and functional materials.^{[1][2]} Its structural framework is a common motif in medicinal chemistry.^[3] A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and the analysis of its derivatives in drug discovery and development. This technical guide provides a comprehensive overview of the spectroscopic data and analysis of **1-Methyl-2-phenylindole**, including detailed experimental protocols and a visual workflow for spectroscopic analysis.

Spectroscopic Data

The following sections present the key spectroscopic data for **1-Methyl-2-phenylindole**, summarized in tabular format for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.^{[4][5]} The ¹H and ¹³C NMR data for **1-Methyl-2-phenylindole** provide detailed information about the chemical environment of each proton and carbon atom.

Table 1: ¹H NMR Spectroscopic Data for **1-Methyl-2-phenylindole**^[6]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.65 - 7.55	m	2H	Phenyl H
7.50 - 7.35	m	3H	Phenyl H
7.30 - 7.20	m	1H	Indole H
7.15 - 7.05	m	2H	Indole H
6.45	s	1H	Indole H-3
3.65	s	3H	N-CH ₃

Solvent: Chloroform-d (CDCl₃)

Table 2: ¹³C NMR Spectroscopic Data for **1-Methyl-2-phenylindole**[7][8]

Chemical Shift (δ) ppm	Assignment
141.0	C (quaternary)
138.2	C (quaternary)
132.7	C (quaternary)
129.0	CH
128.8	CH
128.0	CH
121.8	CH
120.6	CH
120.1	CH
109.8	CH
102.5	CH
31.1	N-CH ₃

Solvent: Chloroform-d (CDCl_3)[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.[9][10]

Table 3: Mass Spectrometry Data for **1-Methyl-2-phenylindole**[11]

m/z	Relative Intensity	Assignment
207	100%	$[\text{M}]^+$ (Molecular Ion)
206	80%	$[\text{M}-\text{H}]^+$
208	15%	$[\text{M}+\text{H}]^+$ (Isotopic Peak)
192	20%	$[\text{M}-\text{CH}_3]^+$
103.5	10%	$[\text{M}]^{2+}$

Ionization Method: Electron Ionization (EI)

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[12][13]

Table 4: Infrared (IR) Spectroscopy Data for **1-Methyl-2-phenylindole**[14][15]

Wavenumber (cm ⁻¹)	Intensity	Assignment
3055	Medium	Aromatic C-H stretch
2925	Medium	Aliphatic C-H stretch (CH ₃)
1600	Strong	Aromatic C=C stretch
1470	Strong	C-H bend (CH ₃)
1340	Strong	C-N stretch
740	Strong	C-H out-of-plane bend (ortho-disubstituted benzene)

Sample Preparation: KBr Pellet[16]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems.[17][18]

Table 5: UV-Vis Spectroscopy Data for **1-Methyl-2-phenylindole**[11]

λ _{max} (nm)	Solvent
228	Ethanol
294	Ethanol

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy[4] [19]

- Sample Preparation: A sample of 5-10 mg of **1-Methyl-2-phenylindole** was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution was then filtered into a 5 mm NMR tube.

- Instrumentation: ^1H and ^{13}C NMR spectra were recorded on a Varian CFT-20 spectrometer. [\[11\]](#)
- Data Acquisition:
 - For ^1H NMR, the spectral width was set to encompass the expected range of proton chemical shifts. A sufficient number of scans were acquired to obtain a good signal-to-noise ratio.
 - For ^{13}C NMR, a proton-decoupled spectrum was acquired to simplify the spectrum to single lines for each unique carbon atom.
- Data Processing: The raw data was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

Mass Spectrometry (MS)[9][20]

- Sample Introduction: A dilute solution of **1-Methyl-2-phenylindole** in a volatile organic solvent (e.g., methanol or dichloromethane) was introduced into the mass spectrometer. For electron ionization (EI), the sample was vaporized in the ion source.
- Ionization: The gaseous sample molecules were bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: The resulting ions were accelerated and separated based on their mass-to-charge ratio (m/z) using a magnetic sector or quadrupole mass analyzer.
- Detection: The abundance of each ion at a specific m/z value was measured by a detector, generating a mass spectrum.

Infrared (IR) Spectroscopy[12][21]

- Sample Preparation: A small amount of **1-Methyl-2-phenylindole** (1-2 mg) was finely ground with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

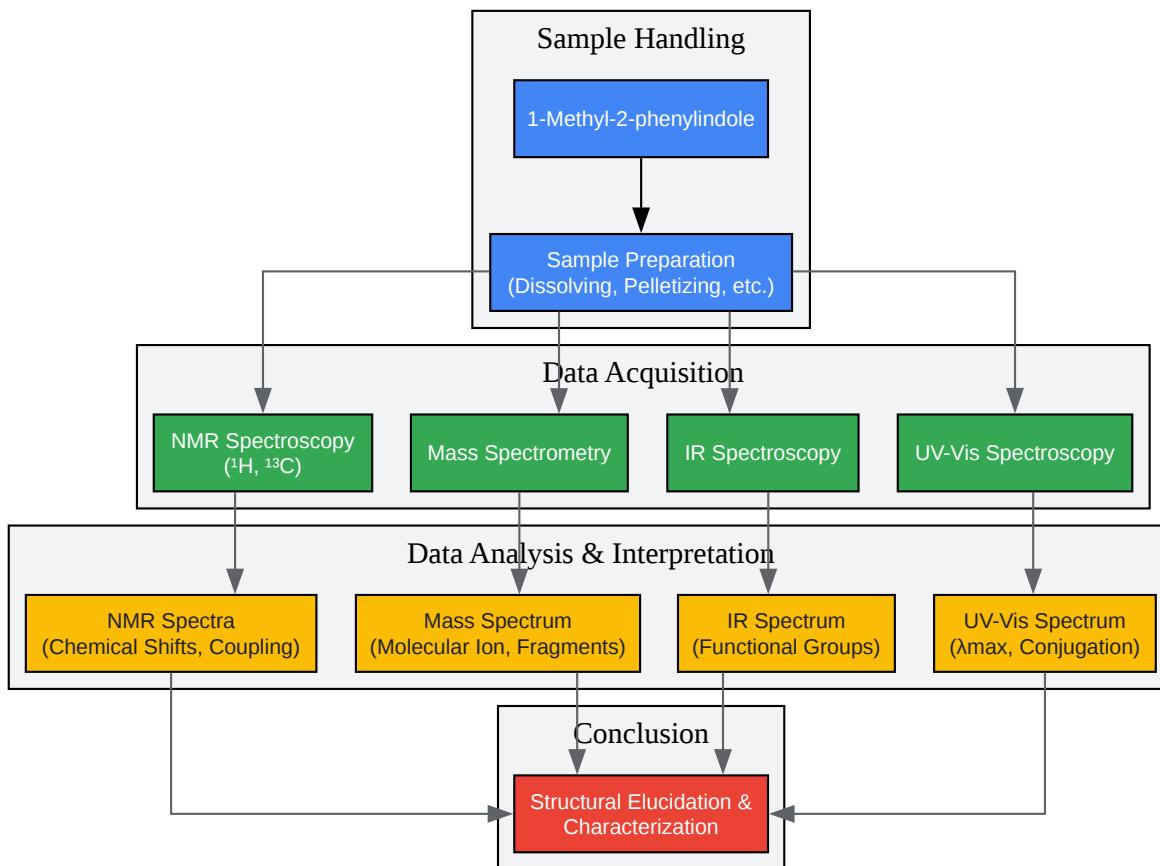
- Instrumentation: The IR spectrum was recorded using a Bruker IFS 85 FT-IR spectrometer. [\[16\]](#)
- Data Acquisition: A background spectrum of the empty sample compartment was first recorded. The KBr pellet containing the sample was then placed in the sample holder, and the sample spectrum was acquired.
- Data Processing: The sample spectrum was ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy[22][23]

- Sample Preparation: A stock solution of **1-Methyl-2-phenylindole** was prepared in a UV-grade solvent such as ethanol.[\[11\]](#) This stock solution was then serially diluted to a concentration that gives an absorbance reading within the optimal range of the instrument (typically 0.1 - 1 AU).
- Instrumentation: A dual-beam UV-Vis spectrophotometer was used for the analysis.
- Data Acquisition: A cuvette containing the pure solvent was used as a reference. The sample cuvette, containing the solution of **1-Methyl-2-phenylindole**, was placed in the sample beam path. The absorbance was scanned over a wavelength range of 200-400 nm.
- Data Processing: The instrument automatically subtracts the absorbance of the reference solvent from the sample absorbance to generate the UV-Vis spectrum of the compound. The wavelength of maximum absorbance (λ_{max}) was identified from the spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of a comprehensive spectroscopic analysis for the characterization of a compound like **1-Methyl-2-phenylindole**.



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Caption: Workflow for the spectroscopic analysis of **1-Methyl-2-phenylindole**.

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